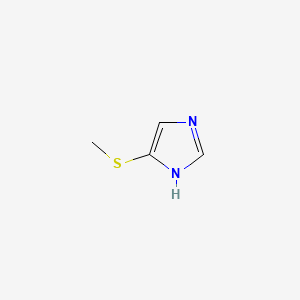

4-(Methylthio)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIJIXLRIYPOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517671 | |

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83553-60-0 | |

| Record name | 5-(Methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR and 13C NMR spectra of 4-(Methylthio)-1H-imidazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Methylthio)-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of significant interest in pharmaceutical and agricultural research.[1][2] The document delves into the theoretical principles and practical interpretation of its spectral features, addressing the influence of the methylthio substituent, solvent effects, and the critical phenomenon of tautomerism. Detailed experimental protocols for acquiring high-quality 1D and 2D NMR data are presented, aimed at researchers, scientists, and professionals in drug development. The guide is structured to offer not just data, but a foundational understanding of the causal relationships between molecular structure and spectral output, ensuring a robust and validated approach to characterization.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block. The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine. The introduction of a methylthio (-SCH₃) group at the C4 position significantly modulates the electronic properties and metabolic stability of the imidazole ring, making it a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.[2] Its applications often involve leveraging its potential as a fungicide or as a key intermediate for pharmaceuticals targeting specific enzymatic pathways.[2]

Accurate and unambiguous structural characterization is paramount in the development of molecules derived from this scaffold. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise insights into the molecular framework in solution. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing the necessary framework for its confident identification and analysis.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for spectral assignment. The standard IUPAC numbering for the this compound ring is adopted throughout this guide.

Caption: IUPAC numbering of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic and aliphatic regions, plus a variable signal for the N-H proton. The electron-donating nature of the methylthio group influences the shielding of the imidazole ring protons.

Imidazole Ring Protons (H2 and H5)

-

H2 Proton: The proton at the C2 position is flanked by two electronegative nitrogen atoms, resulting in significant deshielding. It is therefore expected to appear furthest downfield, typically in the range of δ 7.5-7.8 ppm .[3][4] This signal will appear as a singlet, or a narrow doublet due to a small long-range coupling to H5.

-

H5 Proton: The proton at the C5 position is adjacent to the N1-H group. Its chemical shift is influenced by the electron-donating -SCH₃ group at C4, leading to increased shielding relative to H2. It is expected to resonate in the region of δ 6.8-7.2 ppm .[4] This signal will also appear as a singlet or a narrow doublet.

Methylthio Protons (-SCH₃)

The three protons of the methyl group are chemically equivalent and exhibit a sharp singlet. Their position is characteristic of a methyl group attached to a sulfur atom, typically appearing in the upfield region of δ 2.3-2.5 ppm .

Imidazole N-H Proton

The N-H proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable (typically δ 10-13 ppm in DMSO-d₆) and is dependent on solvent, concentration, and temperature. In protic solvents like D₂O, this proton will exchange with deuterium and the signal will disappear.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the carbon backbone of the molecule. The key challenge in interpreting the ¹³C NMR of asymmetrically substituted imidazoles is the effect of prototropic tautomerism.

The Impact of Tautomerism

This compound exists as an equilibrium between two tautomeric forms. This equilibrium can be fast on the NMR timescale, leading to averaged chemical shifts for C4 and C5.

Caption: Tautomeric equilibrium in this compound.

In aprotic, non-polar solvents, this exchange can be rapid, making C4 and C5 appear similar or causing their signals to broaden. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, the equilibrium may be slowed or shifted, allowing for the observation of distinct signals.[5] For the purpose of this guide, we will discuss the expected positions based on a fixed tautomer.

Imidazole Ring Carbons (C2, C4, C5)

-

C2 Carbon: Similar to its attached proton, the C2 carbon is the most deshielded carbon of the imidazole ring due to its position between two nitrogen atoms. Its resonance is expected around δ 135-139 ppm .[3][6]

-

C4 Carbon: This carbon is directly attached to the sulfur atom. The alpha-effect of the thioether group typically results in a downfield shift. It is also adjacent to N3. Its chemical shift is anticipated in the range of δ 138-142 ppm .

-

C5 Carbon: This carbon is adjacent to C4 and N1. It is generally the most shielded of the ring carbons, with an expected chemical shift around δ 115-120 ppm .

The significant difference in the calculated chemical shifts between C4 and C5 is a key diagnostic feature for identifying the predominant tautomer in solution.[7]

Methylthio Carbon (-SCH₃)

The carbon of the methyl group is highly shielded and will appear far upfield, typically in the range of δ 14-18 ppm .[4]

Summary of NMR Data

The expected chemical shifts for this compound are summarized below. Values are approximate and can vary with solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H2 / C2 | 7.5 - 7.8 | s | 135 - 139 |

| H5 / C5 | 6.8 - 7.2 | s | 115 - 120 |

| N-H | 10 - 13 (variable) | br s | - |

| -SC H₃ | - | - | 14 - 18 |

| -SCH ₃ | 2.3 - 2.5 | s | - |

| C4 | - | - | 138 - 142 |

Confirmation with 2D NMR Spectroscopy

To eliminate ambiguity and definitively assign each resonance, two-dimensional NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[8][9] For this compound, it would show:

-

A cross-peak connecting the proton at δ ~7.6 ppm (H2 ) with the carbon at δ ~137 ppm (C2 ).

-

A cross-peak connecting the proton at δ ~7.0 ppm (H5 ) with the carbon at δ ~118 ppm (C5 ).

-

A cross-peak connecting the proton signal at δ ~2.4 ppm (-SCH₃ ) with the carbon signal at δ ~16 ppm (-SCH₃ ).

Quaternary carbons, like C4, do not have attached protons and will therefore be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.[8][10]

Caption: Key expected HMBC correlations for structural confirmation.

Key expected correlations include:

-

From -SCH₃ protons (δ ~2.4 ppm): A strong correlation to C4 (δ ~140 ppm) over two bonds.

-

From H5 proton (δ ~7.0 ppm): Correlations to C4 (two bonds) and potentially to C2 (three bonds).

-

From H2 proton (δ ~7.6 ppm): Correlations to C4 and C5 (both three bonds).

These correlations create a self-validating network of connections that confirms the substituent position and the overall integrity of the imidazole scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This section provides a standardized protocol for the NMR analysis of this compound.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[11]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended due to its excellent solvating power for polar compounds and its ability to slow N-H exchange, allowing for clearer observation of the N-H proton. CDCl₃ can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Gentle vortexing or warming may be used to aid dissolution.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particulates are present.[11]

NMR Data Acquisition Workflow

Caption: Standard workflow for comprehensive NMR analysis.

Spectrometer Parameters (Typical for a 500 MHz Instrument)

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

-

HSQC:

-

Pulse Sequence: Edited HSQC with gradients (hsqcedetgpsp).

-

¹J(CH) Coupling Constant: Optimized for ~145 Hz.

-

-

HMBC:

-

Pulse Sequence: HMBC with gradients (hmbcgplpndqf).

-

Long-Range Coupling Constant: Optimized for 8-10 Hz.

-

Conclusion

The NMR spectroscopic analysis of this compound is straightforward but requires careful consideration of the electronic effects of the methylthio substituent and the dynamic process of tautomerism. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments provides a complete and unambiguous characterization of the molecule. The data and protocols presented in this guide serve as an authoritative resource for scientists engaged in the synthesis and development of novel imidazole-based compounds, ensuring high confidence in their structural assignments.

References

- Beltrán-Gracia, E., et al. (2017). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society.

- Benchchem (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.

-

Toteva, M. M., et al. (2020). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

- ChemAxon (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.

-

ResearchGate (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

-

PubMed Central (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Available at: [Link]

-

Abboud, J., Boyer, G., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. Available at: [Link]

-

ResearchGate (n.d.). NMR and ESR of organosulphur compounds. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Available at: [Link]

-

IMSERC (n.d.). NMR Periodic Table: Sulfur NMR. IMSERC. Available at: [Link]

-

SpectraBase (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Iowa State University (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Royal Society of Chemistry (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. Available at: [Link]

-

MDPI (n.d.). 33S NMR: Recent Advances and Applications. MDPI. Available at: [Link]

-

PubMed Central (n.d.). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PubMed Central. Available at: [Link]

-

ACS Publications (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

-

Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). ResearchGate. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Royal Society of Chemistry. Available at: [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available at: [Link]

-

Taylor & Francis Online (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy Letters. Available at: [Link]

-

Cenmed Enterprises (n.d.). 4 (Methylthio) 1H Imidazole. Cenmed Enterprises. Available at: [Link]

-

MDPI (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). MDPI. Available at: [Link]

-

ResearchGate (n.d.). 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). IJSRET. Available at: [Link]

-

ACD/Labs (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at: [Link]

-

Columbia University (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

MDPI (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]

-

Advances in Polymer Science (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

-

ResearchGate (n.d.). Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. ResearchGate. Available at: [Link]

-

PubMed Central (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Available at: [Link]

-

CORE (n.d.). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. CORE. Available at: [Link]

-

ResearchGate (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Figure S3. 13 C NMR spectra of compound 1. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Methylthio)-1H-imidazole

Introduction: The Analytical Imperative for 4-(Methylthio)-1H-imidazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural motif, featuring a biologically active imidazole core coupled with a methylthio substituent, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The methylthio group can critically influence a molecule's metabolic fate, receptor binding affinity, and overall pharmacokinetic profile. Consequently, the ability to unambiguously identify and characterize this compound and its metabolites is paramount for researchers in pharmacology and synthetic chemistry.

Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation of such molecules. Understanding the fragmentation behavior of this compound under different ionization conditions is not merely an academic exercise; it is a practical necessity for interpreting complex mass spectra, identifying metabolites, and ensuring the purity of synthesized compounds. This guide provides an in-depth analysis of the predicted fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in the fundamental principles of mass spectrometry.

Part 1: Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound, the initial step is the removal of an electron to form a molecular ion (M+•). The ionization energy of the imidazole ring is a key factor in this process.[4][5][6][7]

Formation of the Molecular Ion

Upon bombardment with high-energy electrons (typically 70 eV), this compound will readily lose an electron, most likely from a non-bonding orbital on one of the nitrogen atoms or the sulfur atom, to form the molecular ion (M+•) at m/z 114.

Key Fragmentation Pathways under EI

The energetically unstable molecular ion will undergo a series of fragmentation reactions to produce smaller, more stable ions.[2][3] The primary fragmentation pathways are predicted to be initiated at the methylthio group and within the imidazole ring.

-

Loss of a Methyl Radical (•CH3): A common fragmentation for methylthio-containing compounds is the cleavage of the S-CH3 bond. This results in the formation of a stable thienyl-like cation at m/z 99. This is often a prominent peak in the spectrum.

-

Loss of a Thioformyl Radical (•CHS): Cleavage of the C-S bond can lead to the loss of a thioformyl radical, resulting in an ion at m/z 69.

-

Ring Cleavage: The imidazole ring, while aromatic, can undergo fragmentation upon sufficient energetic activation. A characteristic fragmentation of imidazoles involves the loss of HCN, leading to an ion at m/z 87 from the molecular ion.

-

Loss of a Thiomethyl Radical (•SCH3): Cleavage of the C-S bond with charge retention on the imidazole ring would result in an ion at m/z 67.

The following table summarizes the predicted key fragment ions of this compound under EI conditions.

| m/z | Proposed Fragment | Neutral Loss |

| 114 | [M]+• | - |

| 99 | [M - CH3]+ | •CH3 |

| 87 | [M - HCN]+• | HCN |

| 69 | [M - CHS]+ | •CHS |

| 67 | [M - SCH3]+ | •SCH3 |

Proposed EI Fragmentation Mechanism

The fragmentation of this compound under EI is a cascade of reactions driven by the initial ionization. The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted EI fragmentation of this compound.

Part 2: Electrospray Ionization (ESI) Mass Spectrometry Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[8] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. For this compound, ESI in positive ion mode will produce a protonated molecule at m/z 115.

Formation of the Protonated Molecule

In a typical ESI experiment, this compound will be dissolved in a protic solvent and introduced into the mass spectrometer. The basic nitrogen atoms of the imidazole ring will readily accept a proton, forming the [M+H]+ ion at m/z 115.

Key Fragmentation Pathways in ESI-MS/MS

Collision-induced dissociation (CID) of the [M+H]+ ion will generate a series of fragment ions. The fragmentation pathways are often different from those observed in EI due to the presence of an additional proton.

-

Neutral Loss of Methanethiol (CH3SH): A likely fragmentation pathway for the protonated molecule is the neutral loss of methanethiol, which is a stable molecule. This would result in a fragment ion at m/z 67.

-

Loss of a Methyl Group (CH3): While less common in ESI than in EI, the loss of a methyl group as a radical is possible, leading to a fragment at m/z 100.

-

Ring Opening and Fragmentation: Protonation can induce ring opening, followed by fragmentation. This can lead to a variety of smaller fragment ions, including the loss of ammonia (NH3) to give an ion at m/z 98.

The following table summarizes the predicted key fragment ions of this compound in ESI-MS/MS.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 115 | 100 | •CH3 |

| 115 | 98 | NH3 |

| 115 | 67 | CH3SH |

Proposed ESI-MS/MS Fragmentation Mechanism

The fragmentation of the protonated this compound is dictated by the site of protonation and the relative stabilities of the resulting fragments. The diagram below outlines the predicted fragmentation pathways.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Part 3: Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Sample Preparation

-

For EI-MS: Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

For ESI-MS: Prepare a 1-10 µM solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.

Mass Spectrometry Analysis

-

EI-MS:

-

Instrument: Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

ESI-MS/MS:

-

Instrument: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan from m/z 50-200 to identify the [M+H]+ ion.

-

MS2 Scan (Product Ion Scan): Select the [M+H]+ ion (m/z 115) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

-

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. By applying the fundamental principles of EI and ESI fragmentation, we have proposed the most likely fragmentation pathways and the resulting key fragment ions. These predictions serve as a valuable starting point for researchers working with this compound and its analogs. Experimental verification using the outlined protocols will be essential to confirm and refine these proposed mechanisms, ultimately leading to more confident structural elucidation in complex analytical workflows.

References

-

Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole | Journal of the American Society for Mass Spectrometry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jasms.8b06259][4]

-

Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/235759719_Liquid_chromatographyelectrospray_ionizationmass_spectrometry_study_of_the_interactions_between_palladium_and_sulfur_heterocycles][8]

-

Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jasms.8b06259][5]

-

Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - ResearchGate. [URL: https://www.researchgate.net/publication/331390494_Electron_Ionization_of_Imidazole_and_Its_Derivative_2-Nitroimidazole][6]

- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31638377/]

-

Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30810034/][7]

- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09997]

- Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12640578/]

- common fragmentation mechanisms in mass spectrometry - YouTube. [URL: https://www.youtube.

-

This compound - Chem-Impex. [URL: https://www.chemimpex.com/product/4-methylthio-1h-imidazole][1]

-

mass spectra - fragmentation patterns - Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/fragmentation.html][2]

-

Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)][3]

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [URL: https://www.ijert.org/synthesis-and-characterization-of-imidazole-derivatives-and-catalysis-using-chemical-pharmaceutical-compounds]

- Mass Spectrometry: Fragmentation Mechanisms - YouTube. [URL: https://www.youtube.

- Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry - ResearchGate. [URL: https://www.researchgate.net/publication/323386927_Isolation_and_characterization_of_sulfur-containing_compounds_by_positive-ion_electrospray_ionization_and_online_HPLCATmospheric_pressure_chemical_ionization_coupled_to_Orbitrap_mass_spectrometry]

- synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. [URL: https://www.tsijournals.com/articles/synthesis-and-characterization-of-novel-series-of-the-imidazoles-under-solvent-free-conditions-by-using-sodium.pdf]

- Mass Spectrometry: Fragmentation. [URL: https://slideplayer.com/slide/4222955/]

- This compound - Sobekbio Biosciences. [URL: https://www.sobekbio.com/products/4-methylthio-1h-imidazole]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4797]

- 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Mass_Spectrometry/11.

- MS fragmentation patterns - YouTube. [URL: https://www.youtube.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(Methylthio)-1H-imidazole

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(Methylthio)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, experimental protocols, and detailed spectral interpretation necessary for the accurate characterization of this molecule.

Introduction to this compound and Infrared Spectroscopy

This compound is an aromatic heterocyclic compound featuring an imidazole ring substituted with a methylthio (-SCH₃) group. The imidazole ring is a crucial component in many biological systems, including the amino acid histidine and numerous pharmaceuticals. The introduction of a methylthio group can significantly alter the molecule's electronic properties, reactivity, and biological activity, making a thorough understanding of its structure essential.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation.[1][2] An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into its structural arrangement.[3][4][5]

Experimental Methodology: Acquiring a High-Quality IR Spectrum

Obtaining a clean and interpretable IR spectrum is critically dependent on meticulous sample preparation and appropriate instrumentation settings. For a solid compound like this compound, several methods are viable.

Sample Preparation Techniques

The choice of sample preparation method is crucial for obtaining a high-quality spectrum. For solid samples, the goal is to use a technique that minimizes light scattering.[6]

-

Potassium Bromide (KBr) Pellet Method : This is a common technique for solid samples.[7]

-

Protocol :

-

Finely grind 1-2 mg of this compound using an agate mortar and pestle.

-

Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[8]

-

Transfer the mixture to a pellet die and press it under a hydraulic press to form a transparent or translucent pellet.

-

-

Rationale : KBr is transparent to infrared radiation and serves as an inert matrix, allowing the analyte's vibrational modes to be observed without interference.[7] Proper grinding is essential to reduce particle size below the wavelength of the IR radiation, minimizing scattering.[6][8]

-

-

Attenuated Total Reflectance (ATR) : ATR is a modern, rapid technique that requires minimal sample preparation.[7]

-

Protocol :

-

Ensure the ATR crystal (commonly diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.

-

-

Rationale : This method relies on the principle of total internal reflection. The IR beam passes through the ATR crystal and creates an evanescent wave that penetrates a short distance into the sample. This makes it ideal for analyzing fine powders directly.[7]

-

-

Thin Solid Film Method : This technique involves dissolving the solid in a volatile solvent and depositing it onto an IR-transparent salt plate.[9][10]

-

Protocol :

-

Dissolve a small amount (a few milligrams) of this compound in a suitable volatile solvent like methylene chloride or acetone.[8][9]

-

Place a drop of the resulting solution onto a clean KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Rationale : This method is simple and avoids the need for a press. The quality of the spectrum depends on achieving an optimal film thickness; if peaks are too intense, the film is too thick, and if they are too weak, it is too thin.[9]

-

Instrumental Parameters

For a standard Fourier Transform Infrared (FTIR) spectrometer, the following parameters are recommended:

-

Spectral Range : 4000 - 400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the empty sample compartment (or the pure KBr pellet) must be collected before running the sample spectrum.

The following diagram illustrates the general workflow for obtaining and analyzing the IR spectrum.

Caption: General workflow for FTIR analysis from sample preparation to spectral interpretation.

Interpretation of the Infrared Spectrum of this compound

The IR spectrum of this compound can be divided into several key regions. The assignments below are based on established characteristic frequencies for imidazole derivatives and thioethers.[11][12][13]

High-Frequency Region (4000 - 2500 cm⁻¹)

-

N-H Stretching : The imidazole ring contains a secondary amine (N-H) group. This bond typically gives rise to a broad absorption band in the region of 3500-3000 cm⁻¹.[11] In the solid state, hydrogen bonding can broaden this peak and shift it to a lower wavenumber.

-

C-H Stretching :

-

Aromatic C-H : The C-H bonds on the imidazole ring are sp² hybridized. Their stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1][2]

-

Aliphatic C-H : The methyl (-CH₃) group has sp³ hybridized C-H bonds. These stretching vibrations will result in sharp peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[1]

-

Double Bond Region (2000 - 1500 cm⁻¹)

-

C=N and C=C Stretching : The aromatic imidazole ring contains both C=N and C=C bonds. The stretching vibrations of these bonds are coupled and result in several bands in the 1650-1400 cm⁻¹ region.[11][14] For imidazole itself, bands around 1593 cm⁻¹ are attributed to C=C stretching.[11] Stretching vibrations for C=N and C=C are often observed between 1300 and 1600 cm⁻¹.[14]

Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.[1][3]

-

N-H Bending : The in-plane bending of the N-H bond often appears in the 1650-1500 cm⁻¹ range, though it can be mixed with ring vibrations.

-

C-H Bending : In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur here.

-

C-N Stretching : The stretching of the C-N single bonds within the imidazole ring contributes to bands in the 1400-1200 cm⁻¹ region.[11]

-

C-S Stretching : The carbon-sulfur (C-S) bond stretch is typically weak and appears in the 800-600 cm⁻¹ range. Its identification can sometimes be challenging due to its low intensity and overlap with other peaks.

Summary of Expected Absorptions

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3300 - 3000 | N-H Stretch | Imidazole N-H | Broad, Medium |

| ~3100 - 3000 | C-H Stretch (sp²) | Imidazole Ring C-H | Medium to Weak |

| ~2980 - 2850 | C-H Stretch (sp³) | Methyl (-CH₃) | Medium to Sharp |

| ~1620 - 1450 | C=C and C=N Ring Stretch | Imidazole Ring | Medium to Strong |

| ~1450 - 1350 | C-H Bend (asymmetric) | Methyl (-CH₃) | Medium |

| ~1400 - 1200 | C-N Stretch | Imidazole Ring | Medium |

| ~800 - 600 | C-S Stretch | Thioether (-S-CH₃) | Weak |

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By carefully preparing the sample and analyzing the key regions of the spectrum, researchers can confirm the presence of the imidazole ring, the methylthio substituent, and the N-H group. The characteristic absorptions for N-H, aromatic C-H, aliphatic C-H, and the imidazole ring stretches serve as reliable markers for identification. The fingerprint region, though complex, provides a unique pattern for confirmation against a reference standard. This guide provides the foundational knowledge for researchers to confidently apply FTIR spectroscopy in the characterization and quality control of this important heterocyclic compound.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

- Ramasamy, S., & Gunasekaran, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.

-

Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel B) regions of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid and (b) [MmIm]4[SiW12O40] hybrid molecular material. (n.d.). ResearchGate. Retrieved from [Link]

- Li, J., Charles, S., Daws, C. A., & Scheidt, W. R. (2007). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 46(18), 7498–7509.

-

FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. (n.d.). ResearchGate. Retrieved from [Link]

-

Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arar.sci.am [arar.sci.am]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 4-(Methylthio)-1H-imidazole and its Analogue 2-(Methylthio)-1H-benzimidazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of thio-substituted imidazole derivatives, with a primary focus on 4-(Methylthio)-1H-imidazole. Due to the limited availability of public crystallographic data for this specific compound, this guide will utilize the well-characterized crystal structure of a closely related analogue, 2-(Methylthio)-1H-benzimidazole , as a case study. This approach allows for a detailed exploration of the synthesis, crystallization, and structural elucidation methodologies relevant to this class of compounds. The insights derived from the analogue's structure provide a robust framework for understanding the potential solid-state conformation and intermolecular interactions of this compound, a molecule of significant interest in pharmaceutical and agrochemical research.[1]

Introduction: The Significance of Thio-Substituted Imidazoles

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a methylthio (-SCH₃) group to the imidazole core, as seen in this compound, can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity. These modifications are crucial in the development of novel therapeutic agents, including antifungal and anticancer drugs.[1]

Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design. The crystal structure provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for predicting a compound's behavior in a biological environment.

Rationale for the Use of an Analogue

As of the writing of this guide, a detailed, publicly accessible crystal structure for this compound has not been deposited in major crystallographic databases. Therefore, to provide a scientifically rigorous and illustrative guide, we will focus on the crystal structure of 2-(Methylthio)-1H-benzimidazole . The core chemical features—a protonated imidazole ring and a methylthio substituent—are conserved, with the primary difference being the fusion of a benzene ring to the imidazole core in the analogue. This benzimidazole derivative offers a valid and insightful model for discussing the crystallographic principles and structural features relevant to this compound.

Synthesis and Crystallization

The preparation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. This section outlines a generalizable synthetic and crystallization workflow for methylthio-substituted imidazoles.

Synthesis of Methylthio-Substituted Imidazoles

A common route to N-unsubstituted methylthio-imidazoles involves the S-methylation of the corresponding imidazole-2-thione precursor.

Experimental Protocol: Synthesis of 2-(Methylthio)-1H-benzimidazole

-

Thionation of Benzimidazolone: 2-Hydroxybenzimidazole is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like pyridine or toluene under reflux to yield 2-mercaptobenzimidazole.

-

S-Methylation: The resulting 2-mercaptobenzimidazole is deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar solvent like ethanol or DMF. Subsequently, a methylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is stirred at room temperature or gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-(Methylthio)-1H-benzimidazole.

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} pend Caption: Generalized synthesis and purification workflow for obtaining single crystals of methylthio-substituted imidazoles.

Crystallization Methodologies

The growth of diffraction-quality single crystals is often an empirical process. Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent increases the concentration, leading to the formation of single crystals over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" solvent in which the compound is less soluble, but which is miscible with the solvent of the solution. The vapor of the precipitant solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

dot graph "xray_workflow" { layout=dot; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} pend Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 2-(Methylthio)-1H-benzimidazole

The following data is based on the deposited crystal structure of 2-(Methylthio)-1H-benzimidazole.[4]

Crystallographic Data

| Parameter | 2-(Methylthio)-1H-benzimidazole |

| Chemical Formula | C₈H₈N₂S |

| Formula Weight | 164.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.544(2) |

| b (Å) | 9.700(3) |

| c (Å) | 29.684(8) |

| α (°) | 90 |

| β (°) | 99.53(3) |

| γ (°) | 90 |

| Volume (ų) | 2426.1(11) |

| Z | 8 |

| Temperature (K) | 293(2) |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition associated with PubChem CID 23539.[4]

Molecular Geometry and Conformation

The crystal structure of 2-(Methylthio)-1H-benzimidazole reveals a nearly planar benzimidazole ring system. The methylthio group is positioned at the 2-position of the imidazole ring. The C-S and S-C bond lengths and the C-S-C bond angle are consistent with those observed in other methylthio-substituted aromatic compounds.

Selected Bond Lengths and Angles (representative values):

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C8 | ~1.75 | C7-S1-C8 | ~103 |

| S1-C7 | ~1.76 | N1-C7-N2 | ~111 |

| N1-C7 | ~1.32 | N1-C1-C6 | ~109 |

| N2-C7 | ~1.38 | C2-N2-C7 | ~106 |

(Note: These are typical values for such structures and should be verified against the specific crystallographic information file (CIF) for precise data.)

The conformation of the methyl group relative to the imidazole ring is a key feature. In the solid state, this conformation is influenced by crystal packing forces and intermolecular interactions.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

} pend Caption: Molecular structure of 2-(Methylthio)-1H-benzimidazole, the analogue used in this guide.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(Methylthio)-1H-benzimidazole is stabilized by a network of intermolecular hydrogen bonds. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the non-protonated nitrogen atom serves as a hydrogen bond acceptor. This results in the formation of hydrogen-bonded chains or dimers, which are fundamental to the supramolecular architecture.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings can also contribute to the overall stability of the crystal lattice. The methylthio group, while not a strong hydrogen bond donor or acceptor, can participate in weaker C-H···S or C-H···π interactions.

Implications for this compound

Based on the structural analysis of 2-(Methylthio)-1H-benzimidazole, we can infer several key structural features for this compound:

-

Planarity: The imidazole ring is expected to be planar.

-

Tautomerism: The position of the proton on the imidazole ring can exist in tautomeric forms (on N1 or N3). In the solid state, one tautomer is typically favored due to the crystal packing environment.

-

Hydrogen Bonding: The N-H group will be a primary hydrogen bond donor, and the sp²-hybridized nitrogen will be a hydrogen bond acceptor, leading to the formation of supramolecular assemblies.

-

Conformation of the Methylthio Group: The orientation of the methyl group relative to the imidazole ring will be influenced by steric and electronic factors, as well as intermolecular interactions within the crystal lattice.

Conclusion

This technical guide has provided a detailed framework for understanding the crystal structure of this compound by leveraging the crystallographic data of a close analogue, 2-(Methylthio)-1H-benzimidazole. The methodologies for synthesis, crystallization, and X-ray diffraction analysis described herein are broadly applicable to this class of compounds. The structural insights into molecular geometry, conformation, and intermolecular interactions are crucial for researchers in drug discovery and materials science. The determination of the actual crystal structure of this compound remains a valuable endeavor to further refine our understanding of its solid-state properties and to facilitate its application in the development of new technologies.

References

-

PubChem. (n.d.). 2-(Methylthio)benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(methylthio)-1-phenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and structural characterization of 2-mercapto-1-tert-butylimidazole and its Group 12 metal derivatives (HmimtBu)2MBr2 (M = Zn, Cd, Hg). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II). Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 5), 585-589. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 12), 1367-1371. Retrieved from [Link]

-

MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(19), 6296. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5'-Methylthio-ImmH. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthio-2-imidazoline hydroiodide. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-mercapto-1-methylimidazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

-

ResearchGate. (2025). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Retrieved from [Link]

-

Scientific & Academic Publishing. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Biophysics, 8(1), 9-15. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o542. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Molecules, 23(12), 3298. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Crystal structure of 1 H -imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(4), 377-380. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 377-380. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

KingDraw. (n.d.). 2-(Methylthio)-1H-imidazole. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-(Methylthio)-1H-imidazole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of 4-(Methylthio)-1H-imidazole in organic solvents. Recognizing the limited availability of specific experimental data for this compound, this document emphasizes foundational principles, predictive insights, and detailed experimental protocols. By leveraging data from structurally analogous compounds and established analytical methodologies, this guide empowers researchers to generate reliable data, ensuring the effective use of this compound in further applications.

Introduction to this compound

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] Its structure, featuring an imidazole core and a methylthio substituent, suggests its utility as a versatile building block in the synthesis of bioactive molecules.[1][2] The methylthio group is known to influence the compound's reactivity and solubility in organic solvents.[2][3] A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 83553-60-0 | [1][2] |

| Molecular Formula | C₄H₆N₂S | [1][2] |

| Molecular Weight | 114.17 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 86-87 °C | [4] |

| Boiling Point | 160 °C (at 0.22 Torr) | [4] |

| Density | 1.23 g/cm³ (predicted) | [4] |

| pKa | 13.68 ± 0.10 (predicted) | [4] |

| Storage | 2-8°C, in a dry, well-ventilated place | [4][5] |

Solubility Profile in Organic Solvents

2.1. Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, this compound is expected to exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents. A study on the solubility of other imidazoles, benzimidazoles, and phenylimidazoles in various organic solvents showed that solubility is influenced by the nature of the substituent and the solvent.[6]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the imidazole ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High to Medium | Dipole-dipole interactions with the polar imidazole ring. |

| Halogenated | Dichloromethane | Medium to Low | Moderate polarity; solubility may be limited.[6] |

| Aromatic | Toluene | Low | Primarily nonpolar interactions.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | Limited polarity and hydrogen bonding capability. |

| Nonpolar | Hexane, Cyclohexane | Very Low | Mismatch in polarity. |

2.2. Experimental Determination of Solubility

To obtain quantitative data, standardized solubility assays are essential. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.

Kinetic Solubility Assay

This high-throughput method is useful in early-stage research to quickly assess the solubility of a compound from a DMSO stock solution.[5][7][8]

Protocol for Kinetic Solubility Determination:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the chosen organic solvent to achieve a range of concentrations (e.g., from 200 µM down to 1 µM).

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[5]

-

Precipitation Detection: Analyze the wells for precipitate formation using a nephelometer to measure light scattering or by visual inspection.[8]

-

Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[2][8]

Figure 1: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is crucial for formulation development.[2]

Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated HPLC-UV method.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability Profile in Organic Solvents

The stability of this compound in solution is critical for its storage and use. Potential degradation pathways include oxidation of the thioether group and degradation of the imidazole ring.

3.1. Potential Degradation Pathways

Based on the chemical structure and studies on similar compounds, the following degradation pathways are plausible:[4]

-

Oxidation: The thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This can be promoted by exposure to air (autoxidation), oxidizing agents, or light.

-

Photodegradation: The imidazole ring, being an aromatic heterocycle, may be sensitive to degradation upon exposure to UV or visible light.[4]

-

Acid/Base Instability: While generally stable, extreme pH conditions could potentially lead to the degradation of the imidazole ring.

Figure 2: Potential Degradation Pathways.

3.2. Experimental Evaluation of Stability

A forced degradation study is the most effective way to identify potential degradation products and sensitive conditions.[9]

Protocol for Forced Degradation Study:

-

Solution Preparation: Prepare solutions of this compound in the desired organic solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to a range of stress conditions as outlined in Table 3. Include a control sample stored at 2-8°C and protected from light.

-

Time Points: Sample the solutions at various time points (e.g., 0, 6, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.[10][11]

-

Peak Purity and Identification: Assess the purity of the parent peak and identify any degradation products using LC-MS and, for structural elucidation, isolate the degradants and analyze by NMR.[1][3]

Table 3: Recommended Stress Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Parameter | Typical Conditions |

| Acid Hydrolysis | 0.1 M HCl in solvent | Room Temperature & 60°C |

| Base Hydrolysis | 0.1 M NaOH in solvent | Room Temperature & 60°C |

| Oxidation | 3% H₂O₂ in solvent | Room Temperature |

| Thermal | Heat | 60°C in the dark |

| Photolytic | Light exposure | ICH Q1B conditions (UV and visible light) |

Development of a Stability-Indicating HPLC Method

A robust HPLC method is the cornerstone of any stability study.

Protocol for HPLC Method Development and Validation:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation products formed during the forced degradation study.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12]

Figure 3: Workflow for Stability Testing and Degradant Identification.

Handling and Storage Recommendations

Given the thioether functionality, which can be malodorous, and its potential for degradation, proper handling and storage are crucial.

-

Handling: Always handle this compound in a well-ventilated fume hood.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage of Solid: Store the solid compound in a tightly sealed container at the recommended temperature of 2-8°C, protected from light.[4][5]

-

Storage of Solutions: Solutions in organic solvents should be freshly prepared. If storage is necessary, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Conclusion

This guide provides a comprehensive roadmap for characterizing the solubility and stability of this compound in organic solvents. While direct experimental data for this compound is limited, the principles and protocols outlined herein offer a robust framework for generating the necessary data. By systematically applying these methodologies, researchers can ensure the quality and reliability of their work, paving the way for the successful application of this promising molecule in drug discovery and other scientific endeavors.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Columbia University. (2015). SOP FOR STENCH CHEMICALS. Retrieved from [Link]

-

Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]

-

LCGC International. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Retrieved from [Link]

-

Green, I. (2006). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy. Retrieved from [Link]

-

Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1799. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Retrieved from [Link]

-

LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR – Small Molecules and Analysis of Complex Mixtures. Retrieved from [Link]

-

Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 947-951. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Singh, S., & Bakshi, M. (2000). The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 673-679. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. altabrisagroup.com [altabrisagroup.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. research.columbia.edu [research.columbia.edu]

The Multifaceted Biological Activities of 4-(Methylthio)-1H-imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of 4-(Methylthio)-1H-imidazole Scaffolds in Medicinal Chemistry

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities have rendered it a "privileged scaffold" in drug design.[1] Among the vast landscape of imidazole derivatives, those bearing a methylthio group at the 4-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antifungal, and antibacterial properties, supported by detailed experimental protocols, mechanistic insights, and visual representations of key signaling pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are multifaceted, often targeting key pathways that drive tumor progression and survival.[3]

Mechanisms of Anticancer Action

The anticancer properties of these imidazole derivatives can be attributed to several key mechanisms:

-

Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[3] Imidazole-based compounds have been identified as potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.[4]

-

Induction of Apoptosis: Many this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspase cascades and subsequent cellular dismantling.[5]

-

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a primary target for therapeutic intervention. These compounds can arrest the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from completing mitosis and dividing.[6][7]

-

Disruption of Microtubule Dynamics: Similar to some clinically used chemotherapeutics, certain imidazole derivatives can interfere with the polymerization of tubulin, a key component of microtubules.[3] This disruption of the microtubule network leads to mitotic arrest and ultimately, cell death.

Key Signaling Pathways Targeted by this compound Derivatives

The following diagrams illustrate the signaling pathways commonly targeted by these compounds.

Figure 1: EGFR Signaling Pathway Inhibition

Figure 2: VEGFR Signaling Pathway Inhibition

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity.[8] The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.

-

Trypsinize the cells and prepare a single-cell suspension.

-

Determine the optimal cell seeding density for your specific cell line to ensure logarithmic growth throughout the experiment. For many adherent cell lines, a density of 5,000-10,000 cells per well in a 96-well plate is a good starting point.[8]

-

Seed the cells in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent, such as DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for testing. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) to account for any solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated control wells containing only fresh medium.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-